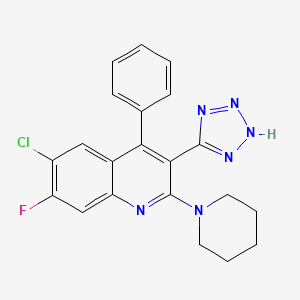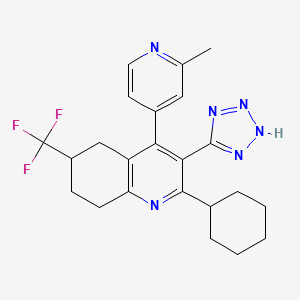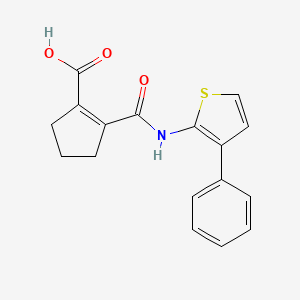![molecular formula C28H32N2O2 B10834920 2-[3-[2-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B10834920.png)
2-[3-[2-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID27539678-Compound-14” is a synthetic organic compound developed as a Ketohexokinase inhibitorInhibiting this enzyme has potential therapeutic applications in treating metabolic disorders, such as diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “PMID27539678-Compound-14” involves multiple steps, starting with the synthesis of a sulfoximine-structure-substituted cyclohexylamine stereoisomer. This intermediate is then reacted with substituted pyrrolopyrimidine to obtain the final compound .
Industrial Production Methods: The industrial production of “PMID27539678-Compound-14” follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: “PMID27539678-Compound-14” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ketohexokinase inhibitors, while reduction may yield reduced forms of the compound .
Scientific Research Applications
“PMID27539678-Compound-14” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders such as diabetes and obesity.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of “PMID27539678-Compound-14” involves the inhibition of Ketohexokinase. By binding to the active site of the enzyme, the compound prevents the phosphorylation of fructose, thereby reducing the production of fructose-1-phosphate. This inhibition can lead to decreased fructose metabolism and improved metabolic profiles in conditions such as diabetes and obesity .
Comparison with Similar Compounds
Compound 13: Another Ketohexokinase inhibitor with a similar structure but different functional groups.
Compound 11: A related compound with variations in the substituents on the core structure
Uniqueness: “PMID27539678-Compound-14” is unique due to its specific binding affinity and inhibitory potency against Ketohexokinase. Its structural modifications provide enhanced stability and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C28H32N2O2 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[3-[2-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C28H32N2O2/c1-28(2)11-10-27(32)25(16-28)21-6-3-5-19(13-21)20-8-9-26-22(14-20)15-23(29-26)17-30-12-4-7-24(30)18-31/h3,5-6,8-9,13-16,24,29,31H,4,7,10-12,17-18H2,1-2H3/t24-/m1/s1 |
InChI Key |
PNODTUCQTPQANY-XMMPIXPASA-N |
Isomeric SMILES |
CC1(CCC(=O)C(=C1)C2=CC=CC(=C2)C3=CC4=C(C=C3)NC(=C4)CN5CCC[C@@H]5CO)C |
Canonical SMILES |
CC1(CCC(=O)C(=C1)C2=CC=CC(=C2)C3=CC4=C(C=C3)NC(=C4)CN5CCCC5CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834848.png)
![2-[1-(methoxymethyl)cyclopentyl]-6-pentyl-4-phenyl-3-(2H-tetrazol-5-yl)-5,6,7,8-tetrahydroquinoline](/img/structure/B10834849.png)

![2-[5-cyclopropyl-4-(cyclopropylmethoxy)pyridin-2-yl]-4,4-diethyl-5H-1,3-oxazole](/img/structure/B10834873.png)
![N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)-2-methyl-2-[4-(trifluoromethyl)phenyl]sulfonylpropanamide](/img/structure/B10834883.png)
![3-[[4-Cyclopropyl-5-methyl-3-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B10834885.png)
![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-6-methoxy-1H-indol-1-yl]ethanone](/img/structure/B10834891.png)
![4-(6-Cyano-2-methyl-thieno[3,2-b]pyrrol-4-yl)-2-hydroxybenzoic acid](/img/structure/B10834894.png)

![1-[[2-Phenyl-5-(trifluoromethyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834903.png)
![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-4,6-dimethoxy-1H-indol-1-yl]ethanone](/img/structure/B10834907.png)
![N-cyclopropyl-3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834911.png)
